Benzyl azepan-3-ylcarbamate chemical properties
Benzyl azepan-3-ylcarbamate chemical properties
An In-depth Technical Guide to Benzyl azepan-3-ylcarbamate: Properties, Synthesis, and Applications
Introduction
Benzyl azepan-3-ylcarbamate is a heterocyclic organic compound featuring a seven-membered azepane ring, a key structural motif in medicinal chemistry. The azepane scaffold is present in numerous FDA-approved drugs and is prized for its conformational flexibility and ability to engage with biological targets.[1] This guide provides a comprehensive overview of Benzyl azepan-3-ylcarbamate, focusing on its chemical properties, synthesis, analytical characterization, and applications as a versatile building block for drug discovery and development. The presence of the benzyl carbamate (Cbz) group serves as a crucial protecting group for the amine, allowing for selective chemical transformations at other positions of the molecule. This dual functionality—a synthetically useful protecting group and a therapeutically relevant core scaffold—makes it a compound of significant interest to researchers and scientists in the pharmaceutical industry.
Chemical Identity and Physicochemical Properties
The precise identity of the compound is critical for experimental reproducibility. Several related structures exist, with the primary distinction being the presence or absence of a carbonyl group at the 2-position of the azepane ring. This guide focuses on the parent compound, Benzyl azepan-3-ylcarbamate, while providing data for key derivatives for comparative purposes.
| Property | Benzyl azepan-3-ylcarbamate | Benzyl (azepan-3-ylmethyl)carbamate | Benzyl (S)-(2-oxoazepan-3-yl)carbamate |
| CAS Number | 1044561-15-0[2][3] | 1823835-67-1[4] | 103478-12-2[5][6] |
| Molecular Formula | C₁₄H₂₀N₂O₂ | C₁₅H₂₂N₂O₂ | C₁₄H₁₈N₂O₃ |
| Molecular Weight | 248.33 g/mol [3] | 262.35 g/mol [4] | 262.31 g/mol [5] |
| IUPAC Name | benzyl azepan-3-ylcarbamate[2] | benzyl (azepan-3-ylmethyl)carbamate[4] | benzyl (2S)-2-oxoazepan-3-ylcarbamate |
| Appearance | Data not widely available; likely a solid. | Off-white to light beige solid[4] | White solid[5] |
| Solubility | Expected to be soluble in common organic solvents. | Soluble in common organic solvents[4] | Soluble in various organic solvents.[5] |
| Melting Point | Not definitively established in literature. | Not definitively established in literature.[4] | 116 °C[7] |
| Storage | Store in a cool, dry place. | Stable under recommended storage conditions.[4] | Store at 0-8°C[5][7] |
Synthesis and Reactivity
The synthesis of Benzyl azepan-3-ylcarbamate is typically achieved through the protection of the amine group of 3-aminoazepane. The most common method employs benzyl chloroformate (Cbz-Cl) or a similar reagent under basic conditions. This reaction is a standard procedure in peptide synthesis and organic chemistry for installing the benzyloxycarbonyl (Cbz) protecting group.
General Synthetic Pathway
The core of the synthesis involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the protecting group precursor. A base, such as triethylamine or sodium bicarbonate, is used to neutralize the HCl generated during the reaction, driving it to completion.
Caption: Reactivity map of Benzyl azepan-3-ylcarbamate.
Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum would show characteristic signals for the aromatic protons of the benzyl group (typically a multiplet around 7.3-7.4 ppm), a singlet for the benzylic methylene (CH₂) protons around 5.1 ppm, and a series of multiplets for the azepane ring protons. The N-H proton of the carbamate would appear as a broad singlet.
-
¹³C NMR: The spectrum would display signals for the carbonyl carbon of the carbamate (~156 ppm), aromatic carbons (127-136 ppm), the benzylic carbon (~67 ppm), and several signals corresponding to the carbons of the azepane ring.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) would typically show the protonated molecular ion [M+H]⁺. A key fragmentation pattern would be the loss of the benzyl group or the entire benzyloxycarbonyl moiety.
-
Infrared (IR) Spectroscopy: The IR spectrum provides functional group information. Key absorption bands would include:
-
~3300 cm⁻¹: N-H stretching of the carbamate.
-
~1680-1720 cm⁻¹: C=O stretching of the carbamate carbonyl group. [8] * ~1250 cm⁻¹: C-O stretching.
-
~3030 cm⁻¹ and 1600-1450 cm⁻¹: Aromatic C-H and C=C stretching.
-
Applications in Research and Drug Discovery
Benzyl azepan-3-ylcarbamate and its derivatives are valuable intermediates in pharmaceutical development. [5]Their utility stems from the combination of the protected amine and the drug-like azepane core.
-
Scaffold for Complex Synthesis: The compound serves as a starting point for building more elaborate molecules. The protected amine at the 3-position allows for selective modification of the secondary amine at the 1-position of the azepane ring. Subsequent deprotection unmasks the 3-amino group for further derivatization.
-
Neuropharmacology: The related compound, Benzyl (S)-(2-oxoazepan-3-yl)carbamate, is noted for its applications in developing novel therapeutic agents in neuropharmacology. [5]The stereochemistry of these molecules is often critical for targeted interactions in biological systems. [5]* Enzyme Inhibitors: Carbamate-containing molecules are widely explored as enzyme inhibitors. [5]This compound provides a scaffold to develop inhibitors for various targets by adding pharmacophoric features to the azepane ring. For instance, related azepane structures have been used in the synthesis of neurokinin NK1/NK2 receptor antagonists. [9]
Experimental Protocols
The following protocols are provided as self-validating, generalized procedures for the synthesis and purification of benzyl carbamates.
Protocol: Synthesis via N-Benzyloxycarbonyl Protection
This protocol describes the general procedure for protecting an amine with a Cbz group.
-
Dissolution: Dissolve the amine starting material (e.g., 3-aminoazepane) (1.0 eq.) in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), in a round-bottom flask equipped with a magnetic stir bar.
-
Base Addition: Add a base, such as triethylamine (1.2 eq.) or an aqueous solution of sodium bicarbonate (2.0 eq.), to the stirred solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction with benzyl chloroformate.
-
Reagent Addition: Add benzyl chloroformate (1.1 eq.) dropwise to the cold, stirred mixture. Causality: Slow addition prevents a rapid temperature increase and minimizes side reactions.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting amine.
-
Workup: Dilute the reaction mixture with the organic solvent. Wash sequentially with a mild acid (e.g., 1M HCl or 10% citric acid) to remove excess base, followed by a saturated sodium bicarbonate solution, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol: Purification by Column Chromatography
-
Column Preparation: Prepare a silica gel column using a slurry of silica in a nonpolar solvent (e.g., hexane or petroleum ether).
-
Sample Loading: Dissolve the crude product from the synthesis step in a minimal amount of the chromatography solvent (or a slightly more polar mixture if solubility is an issue) and load it onto the column.
-
Elution: Elute the column with a solvent system of increasing polarity. A common gradient for carbamates is ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 30-50%). Causality: The gradient elution allows for the separation of nonpolar impurities first, followed by the product, and finally any highly polar impurities.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified Benzyl azepan-3-ylcarbamate.
Safety and Handling
As with all laboratory chemicals, proper safety precautions should be observed.
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection. [10]* Ventilation: Use only in a well-ventilated area, such as a chemical fume hood, to avoid breathing fumes or dust. [10]* Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling. [10][11]* Storage: Store in a tightly closed container in a cool, dry place away from incompatible substances and sources of ignition. [10]
References
-
Organic Syntheses. (n.d.). PREPARATION OF BENZYL ISOPROPOXYMETHYL CARBAMATE. Retrieved from [Link]
-
PubChem. (n.d.). Benzyl carbamate. Retrieved from [Link]
-
Reagentia. (n.d.). Benzyl (azepan-3-ylmethyl)carbamate (CAS/ID No. 1823835-67-1). Retrieved from [Link]
-
Autech Industry Co.,Ltd. (n.d.). The Role of Benzyl Carbamate Derivatives in Modern Drug Synthesis. Retrieved from [Link]
-
Supporting Information. (n.d.). General procedure for N-Boc protection of amines. Retrieved from [Link]
- Di Fabio, R., et al. (2000). N-[(R,R)-(E)-1-(4-chloro-benzyl)-3-(2-oxo-azepan-3-ylcarbamoyl)-allyl]-N-methyl-3,5-bis-trifluoromethyl-benzamide: an orally active neurokinin NK1/NK2 antagonist. Bioorganic & Medicinal Chemistry Letters, 10(13), 1467-70.
-
NIST. (n.d.). Benzylcarbamate. In NIST Chemistry WebBook. Retrieved from [Link]
-
MySkinRecipes. (n.d.). Benzyl Azepan-3-Ylcarbamate. Retrieved from [Link]
- Kamal, A., et al. (2002). An Improved Process for the Preparation of Benzyl N-vinyl Carbamate. Organic Process Research & Development, 6(5), 734-736.
- Asiri, A. M., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 581-603.
-
CCDC. (2014). Crystal structure of (R)-benzyl 2-oxoazepan-3-ylcarbamate, C14H18N2O3. Retrieved from [Link]
-
White Rose eTheses Online. (n.d.). Enecarbamates as Platforms for the Synthesis of Diverse Polycyclic Scaffolds. Retrieved from [Link]
-
Google Patents. (n.d.). EP2707363A1 - A process for the preparation of benzyl [(3as,4r,6s,6ar)-6-hydroxy-2,2- dimethyltetrahydro-3ah-cyclopenta[d]d[5][6]ioxol]. Retrieved from
- MDPI. (2018). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molbank, 2018(4), M1021.
- Cheng, Y. J., et al. (2019). Discovery of (3-Benzyl-5-hydroxyphenyl)carbamates as New Antitubercular Agents with Potent In Vitro and In Vivo Efficacy. Molecules, 24(11), 2063.
-
Journal of the Chemical Society of Pakistan. (n.d.). Effects of Various Solvents on the Infrared Spectra of Benzyl Alcohol. Retrieved from [Link]
-
Silver Fern Chemical, Inc. (n.d.). Safety Data Sheet Benzyl Benzoate, Technical Grade. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016). Benzyl (3,4-difluorophenyl)carbamate reaction with epoxide in basic conditions. Retrieved from [Link]
- Miller, M. J., et al. (2008). Reactions of N-Benzyloxycarbamate Derivatives with Stabilized Carbon Nucleophiles-A New Synthetic Approach to Polyhydroxamic Acids and Other Hydroxamate Containing Mixed Ligand Systems. The open organic chemistry journal, 2, 82-90.
- Google Patents. (n.d.). JP2001226323A - Method for recovering benzyl benzoate.
-
APEX science. (n.d.). Benzyl (Azepan-3-Ylmethyl)Carbamate. Retrieved from [Link]
-
Reddit. (n.d.). How to purify Benzylamine?. Retrieved from [Link]
Sources
- 1. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1044561-15-0 | Benzyl azepan-3-ylcarbamate - AiFChem [aifchem.com]
- 3. Benzyl azepan-3-ylcarbamate | CymitQuimica [cymitquimica.com]
- 4. Benzyl (azepan-3-ylmethyl)carbamate (1823835-67-1) for sale [vulcanchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. scbt.com [scbt.com]
- 7. 103478-12-2 CAS MSDS (BENZYL (S)-(2-OXOAZEPAN-3-YL)CARBAMATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. Reactions of N-Benzyloxycarbamate Derivatives with Stabilized Carbon Nucleophiles-A New Synthetic Approach to Polyhydroxamic Acids and Other Hydroxamate Containing Mixed Ligand Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-[(R,R)-(E)-1-(4-chloro-benzyl)-3-(2-oxo-azepan-3-ylcarbamoyl)-allyl]-N-methyl-3,5-bis-trifluoromethyl-benzamide: an orally active neurokinin NK1/NK2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aksci.com [aksci.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
